Methyl (2S)-2-phenylpropanoate
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
- This compound could potentially be used in the synthesis of new drugs. For example, the five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound could be used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional coverage due to the non-planarity of the ring .
- In organic chemistry, this compound could be used as a building block for the synthesis of more complex molecules. For example, it could be used in the synthesis of pyrrolidine derivatives .
- In biochemistry, this compound could be used in the study of S-adenosyl methionine (SAM) – dependent methyltransferase enzymes . These enzymes catalyze S N 2 reactions, transferring a methyl group from SAM to the amine group on the compound .
- In environmental science, this compound could be used in the study of atmospheric chemistry. For example, it could be used to study the oxidation of sulfur-containing compounds in the atmosphere .
Pharmaceutical Research
Organic Chemistry
Biochemistry
Environmental Science
Industrial Chemistry
- This compound could potentially be used in the production of menthol . For example, it could be used in a one-pot biosynthesis of (1R,2S,5R)-( )-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases (MMR and MNMR from Mentha piperita) .
- This compound could potentially be used in the synthesis of menthol glycinates . These compounds are prepared in two synthetic steps, starting from bromoacetyl bromide and (−)-menthol. The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates .
- This compound could potentially be used in the synthesis of (2S,3R)-3-alkyl/alkenylglutamates . These compounds are important in the field of biochemistry and could be used in various research applications .
- In the chemical industry, this compound could be used in the production of other chemicals. For example, it could be used in the production of borane dimethyl sulfide from diborane .
- In atmospheric chemistry, this compound could be used in the study of the oxidation of sulfur-containing compounds in the atmosphere .
Enzymatic Menthol Production
Synthesis of Menthol Glycinates
Synthesis of (2S,3R)-3-alkyl/alkenylglutamates
Chemical Industry
Atmospheric Chemistry
Pharmaceutical Industry
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQUZJSNSZOCH-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylpropionate, (S)- | |
CAS RN |
28645-07-0 | |
Record name | Methyl 2-phenylpropionate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028645070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 2-PHENYLPROPIONATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPL796NG2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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